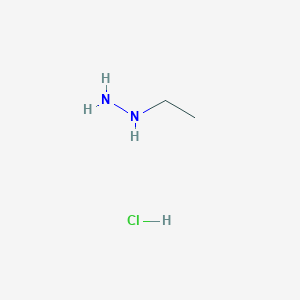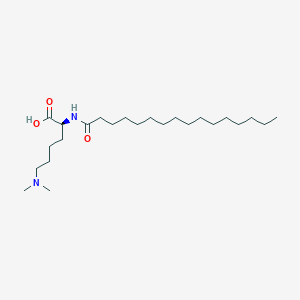
Ethylhydrazine hydrochloride
Vue d'ensemble
Description
Ethylhydrazine hydrochloride has been identified as a compound with significant biological activity. It has been used in various studies to understand its effects on biological systems, such as its tumorigenicity in mice. Lifetime administration of ethylhydrazine hydrochloride in drinking water to mice induced tumors in the lungs and blood vessels, demonstrating the compound's potential as a tumor inducer .
Synthesis Analysis
The synthesis of ethylhydrazine derivatives has been explored in several studies. For instance, 2-((2-aminopyridin-3-yl)methylene)-N-ethylhydrazinecarbothioamide was synthesized and characterized using various spectroscopic methods and evaluated for its anticancer activity . Another study described the synthesis of o-ethylphenylhydrazine through the reaction of o-ethylaniline with sodium nitrite to produce a diazo compound, followed by reduction with sodium bisulfite . A continuous-flow process was also developed for the synthesis of 2-ethylphenylhydrazine hydrochloride, demonstrating an efficient method with a high yield and reduced reaction time .
Molecular Structure Analysis
The molecular structure of ethylhydrazine derivatives has been determined using X-ray diffractometry and various spectroscopic techniques. For example, the crystal and molecular structure of 2-((2-aminopyridin-3-yl)methylene)-N-ethylhydrazinecarbothioamide was found to belong to the triclinic crystal system with space group P-1 . Another study reported the E configuration of (E)-1-[1-(2-Chlorophenyl)ethylidene]-2-(2,4-dinitrophenyl)hydrazine and provided detailed dihedral angles between the molecular planes .
Chemical Reactions Analysis
Ethylhydrazine derivatives participate in various chemical reactions. Coordination compounds of ethylhydrazine have been studied, revealing that ethylhydrazine forms complexes with metals such as cobalt, nickel, zinc, and cadmium, with evidence of bridging hydrazine ligands . The reactions of hydrazines with transition metal complexes have also been investigated, leading to the formation of new complexes and providing insights into the kinetics of intramolecular electron transfer and hydrolysis reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethylhydrazine derivatives have been characterized using a range of spectroscopic and computational methods. Density functional theory (DFT) calculations have been employed to determine optimized structure parameters, vibrational frequencies, and non-linear optical (NLO) properties . The conversion of 2-hydroxyethylhydrazine to ethylene has been studied, suggesting that ethylhydrazine derivatives can release ethylene and induce physiological responses in plants .
Applications De Recherche Scientifique
Tumor Induction: Ethylhydrazine hydrochloride was shown to induce tumors of the lungs and blood vessels in mice. A study found that its administration in drinking water significantly increased the incidence of lung tumors and blood‐vessel tumors in both male and female mice (Shimizu, Nagel, & Tóth, 1974).
Tumorigenicity of Derivatives: Research on tetramethylhydrazine hydrochloride (a derivative of ethylhydrazine hydrochloride) in Swiss mice demonstrated a significant increase in the incidence of blood vessel tumors and lung tumors, highlighting the tumorigenicity of this class of chemicals (Tóth, Nagel, Erickson, & Kupper, 1976).
Toxicity Reversal: A study on the reversal of the toxic effects of ethylhydrazine hydrochloride and other hydrazine analogues found that administering pyridoxine hydrochloride (PH) before and/or after injection prevented the convulsive, toxic, and lethal effects in mice (Tóth & Erickson, 1977).
Molecular Studies: An ab initio gradient study of ethylhydrazine explored its stable conformers and conformers found as maxima along the N-N and N-C internal rotational path, providing insights into its molecular geometry (Mosquera, Vázquez, Ríos, & Alsenoy, 1989).
Conversion to Ethylene: Research has shown that 2-hydroxyethylhydrazine, a related compound, is a source of ethylene in a chemical model system and can produce physiological responses in pea seedlings similar to those caused by ethylene (Dollwet & Kumamoto, 1972).
Mécanisme D'action
Target of Action
Ethylhydrazine hydrochloride is a derivative of hydrazine, which has been studied for its enzymatic activation . The primary targets of hydrazine derivatives are enzymes such as horseradish peroxidase and prostaglandin synthetase . These enzymes are present in almost all mammalian cell types , suggesting that ethylhydrazine hydrochloride may have a broad range of cellular targets.
Mode of Action
The interaction of ethylhydrazine hydrochloride with its targets involves the formation of reactive free radical intermediates . Enzymatic activation of hydrazine derivatives produces nitrogen-centered radicals . The formation of these radicals is catalyzed by enzymes like horseradish peroxidase and prostaglandin synthetase . This interaction leads to changes in the cellular environment, potentially affecting various biochemical processes.
Biochemical Pathways
Hydrazine and its derivatives have been associated with the oxidative metabolism pathway . They can inhibit functions of liver cytochrome P-450, which plays a crucial role in the oxidative metabolism of drugs .
Pharmacokinetics
It’s reasonable to assume that, like other hydrazine derivatives, it undergoes extensive metabolism in the liver . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability remain to be elucidated.
Result of Action
The formation of reactive free radicals during its enzymatic activation suggests that it could induce oxidative stress . This could lead to various cellular responses, including DNA damage, lipid peroxidation, and changes in protein function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of ethylhydrazine hydrochloride. For instance, the presence of other substances in the environment could potentially interact with the compound, affecting its stability or activity. Furthermore, the compound’s action could be influenced by the physiological state of the organism, such as the activity of metabolic enzymes .
Propriétés
IUPAC Name |
ethylhydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8N2.ClH/c1-2-4-3;/h4H,2-3H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKEHVMZPBBGBAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0020608 | |
| Record name | Ethylhydrazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0020608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethylhydrazine hydrochloride | |
CAS RN |
18413-14-4 | |
| Record name | Hydrazine, ethyl-, monohydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18413-14-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethylhydrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018413144 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethylhydrazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0020608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYLHYDRAZINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9EZ1T7X9Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What does the research tell us about the potential long-term effects of ethylhydrazine hydrochloride exposure?
A1: The research demonstrates that chronic, low-dose exposure to ethylhydrazine hydrochloride in drinking water led to a significant increase in lung and blood vessel tumors in mice []. This suggests that ethylhydrazine hydrochloride has carcinogenic potential and highlights the importance of understanding its long-term effects on living organisms.
Q2: What types of tumors were observed in mice exposed to ethylhydrazine hydrochloride?
A2: The study observed both benign and malignant tumor development in the mice. Specifically, adenomas and adenocarcinomas were found in the lungs, while angiomas and angiosarcomas were present in blood vessels []. This information is crucial for understanding the potential health risks associated with ethylhydrazine hydrochloride exposure.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![[(2R,4S,5R)-2,5-dibenzoyloxyoxan-4-yl] benzoate](/img/structure/B95237.png)